
1-(4-Methoxyphenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Heterocycle Synthesis : Compounds with methoxyphenyl and thiadiazol groups have been utilized in the synthesis of various heterocycles. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has demonstrated utility as a three-carbon synthon for the efficient synthesis of five and six-membered heterocycles, showcasing its versatility in organic synthesis (Mahata et al., 2003).
Antitubercular Activity : Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, synthesized by reacting thiadiazoles with pyrrolidine, piperidine, and morpholine, have been evaluated for antitubercular activity, with certain bases showing significant activity against Mycobacterium tuberculosis (Badiger & Khazi, 2013).
Electrochromics : Chalcogenodiazolo[3,4-c]pyridine based polymers, incorporating thiophenes and related structures, have been explored for green and near-infrared electrochromics, indicating potential applications in smart windows and electronic display technologies (Ming et al., 2015).
Antifungal and Antimicrobial Activities : Thiazolo[3,2]pyridines containing pyrazolyl moiety, synthesized via reactions involving pyrrolidine, have been studied for their antimicrobial activities, contributing to the development of new therapeutic agents (El-Emary et al., 2005).
Potential Pharmacological Activities
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone, have shown significant anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic compounds (Abu‐Hashem et al., 2020).
Antiproliferative Effects : Synthesis of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has demonstrated antiproliferative effects on human leukemic cells, suggesting the role of such compounds in cancer therapy (Kumar et al., 2014).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-13-21-22-19(28-13)14-7-9-23(10-8-14)20(26)15-11-18(25)24(12-15)16-3-5-17(27-2)6-4-16/h3-6,14-15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVIGZBWFDDXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

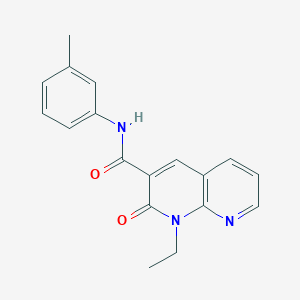
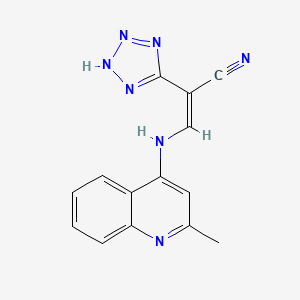
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)
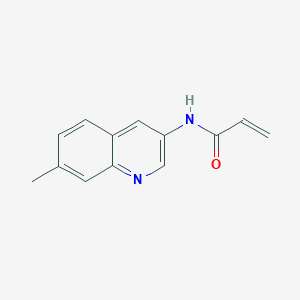
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)
![4-[1-(5-Methanesulfonylpyridin-2-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2823628.png)
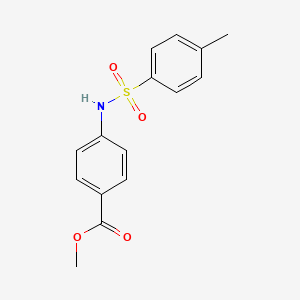

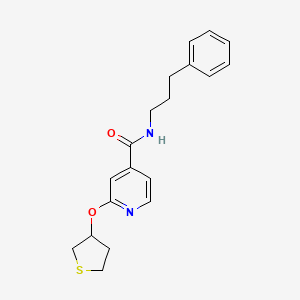


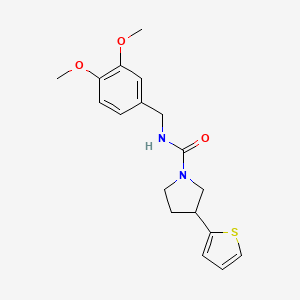

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)